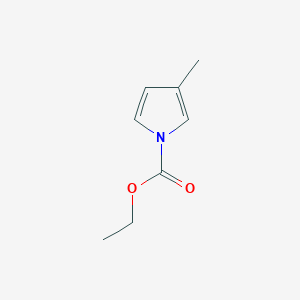

Ethyl 3-methyl-1H-pyrrole-1-carboxylate

CAS No.:

Cat. No.: VC17261112

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11NO2 |

|---|---|

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | ethyl 3-methylpyrrole-1-carboxylate |

| Standard InChI | InChI=1S/C8H11NO2/c1-3-11-8(10)9-5-4-7(2)6-9/h4-6H,3H2,1-2H3 |

| Standard InChI Key | HBHOCWIUYPCALX-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)N1C=CC(=C1)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrole ring () with a methyl group at the 3-position and an ethyl ester (-COOCHCH) at the 1-position . The aromaticity of the pyrrole ring is partially maintained despite the electron-withdrawing ester group, which influences its reactivity in electrophilic substitution reactions .

Key Structural Features:

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. For instance, the -NMR spectrum of ethyl 3-methyl-1H-pyrrole-1-carboxylate exhibits distinct signals for the methyl group (δ ~2.41 ppm) and ethyl ester protons (δ ~1.30–4.20 ppm) . Infrared (IR) spectroscopy reveals characteristic carbonyl (C=O) stretching vibrations at ~1700 cm .

Synthetic Methodologies

Conventional Synthesis Routes

Ethyl 3-methyl-1H-pyrrole-1-carboxylate is typically synthesized via Friedel-Crafts acylation or esterification of pyrrole derivatives. A practical method involves the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using -chlorosuccinimide (NCS) in dichloromethane, yielding the target compound in 61% isolated yield after crystallization .

Representative Reaction Scheme:

-

Friedel-Crafts Acylation:

-

Chlorination:

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and yield. For example, a 1 g-scale reaction using acetonitrile and acetic acid as solvents achieves >90% conversion under mild conditions (0°C) .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

Ethyl 3-methyl-1H-pyrrole-1-carboxylate is a key intermediate in developing bacterial DNA gyrase inhibitors. Structural modifications at the 3-methyl and 1-carboxylate positions yield nanomolar-potency compounds against Staphylococcus aureus and Escherichia coli .

Bioactivity Highlights:

-

DNA Gyrase Inhibition: IC values ranging from 12–45 nM for halogenated derivatives .

-

Antimicrobial Activity: MIC values of 0.5–2 µg/mL against drug-resistant strains .

Agrochemical Development

The compound’s reactivity enables its use in synthesizing herbicides and fungicides. For instance, coupling with thiourea derivatives produces compounds with broad-spectrum antifungal activity .

Comparative Analysis with Analogous Pyrrole Derivatives

The substitution pattern on the pyrrole ring significantly impacts physicochemical and biological properties. The table below compares ethyl 3-methyl-1H-pyrrole-1-carboxylate with structurally related compounds:

Challenges and Future Directions

Synthetic Optimization

Current methods face limitations in regioselectivity during halogenation. Advanced catalytic systems, such as palladium-mediated cross-coupling, could improve yield and selectivity .

Unexplored Biological Targets

While the compound’s antimicrobial properties are well-documented, its potential as an anticancer or anti-inflammatory agent remains underexplored. Computational docking studies suggest affinity for kinase targets like EGFR and VEGFR .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume